

CAS number and chemical properties of "N-methylprop-2-ynamide"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *N*-methylprop-2-ynamide

Cat. No.: B2435152

[Get Quote](#)

N-methylprop-2-ynamide: A Technical Guide for Researchers

CAS Number: 2682-32-8 Molecular Formula: C₄H₅NO Molecular Weight: 83.09 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: N-methylpropiolamide[\[3\]](#)[\[4\]](#)

This guide provides a comprehensive overview of **N-methylprop-2-ynamide**, a member of the ynamide class of molecules. Ynamides are characterized by a nitrogen atom attached to an alkynyl carbon, a feature that imparts unique reactivity and makes them valuable building blocks in organic synthesis. While specific research on **N-methylprop-2-ynamide** is limited, this document consolidates available data and extrapolates expected properties and reactivity based on the well-established chemistry of ynamides.

Chemical and Physical Properties

Detailed experimental data on the physical properties of **N-methylprop-2-ynamide** are not extensively reported in publicly accessible literature. However, based on its structure and the general characteristics of small organic molecules, the following properties can be anticipated. Commercial suppliers indicate a purity of 95-98% for available samples.[\[2\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **N-methylprop-2-ynamide**

Property	Value/Expected Value	Source/Justification
CAS Number	2682-32-8	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₅ NO	[1] [2] [3]
Molecular Weight	83.09 g/mol	[1] [2] [3]
IUPAC Name	N-methylpropiolamide	[3] [4]
SMILES	C#CC(=O)NC	[3] [4]
Boiling Point	Not specified in available literature.	-
Melting Point	Not specified in available literature.	-
Solubility	Expected to be soluble in a range of organic solvents.	General property of small amides.

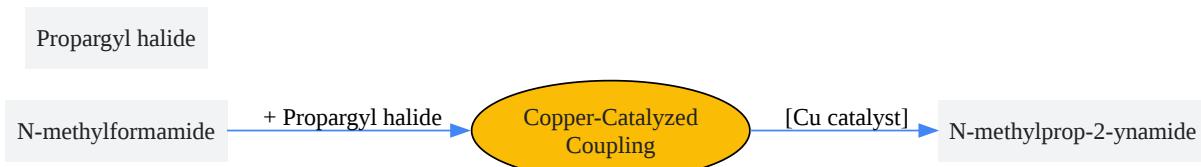
Spectroscopic Data

While specific spectra for **N-methylprop-2-ynamide** are not readily available in the public domain, the expected spectroscopic signatures can be predicted based on its functional groups. These predictions are crucial for the characterization of the compound upon synthesis or for its identification in reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the acetylenic proton, and a broad signal for the amide N-H proton. The chemical shifts would be influenced by the solvent and concentration.
- ¹³C NMR: Key signals would correspond to the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the amide, and the N-methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:


- N-H stretch: A sharp to broad band around 3300 cm^{-1} .
- C≡C-H stretch: A sharp band around 3300 cm^{-1} .
- C≡C stretch: A weak to medium band around 2100 cm^{-1} .
- C=O stretch (Amide I): A strong band around 1650 cm^{-1} .

Synthesis of Ynamides: General Methodologies

Specific, detailed experimental protocols for the synthesis of **N-methylprop-2-ynamide** are not published in peer-reviewed literature. However, the synthesis of ynamides is a well-established field in organic chemistry, with several reliable methods available. These general strategies can be adapted for the preparation of **N-methylprop-2-ynamide**.

Copper-Catalyzed N-Alkynylation of Amides

One of the most common and versatile methods for ynamide synthesis involves the copper-catalyzed coupling of an amide with an alkynyl halide. For **N-methylprop-2-ynamide**, this would involve the coupling of N-methylformamide with a propargyl halide.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **N-methylprop-2-ynamide** via copper-catalyzed coupling.

Schotten-Baumann Reaction

The Schotten-Baumann method, which involves the reaction of an amine with an acyl chloride in the presence of a base, can also be adapted for the synthesis of ynamides. In this case, propargylamine would be reacted with a suitable acylating agent. A study on the synthesis of N-

prop-2-ynylbenzamide derivatives utilized this approach by treating propargylamine with acyl chlorides in the presence of potassium carbonate.^[5]

Experimental Protocol: General Schotten-Baumann Synthesis of an N-alkynylamide^[5]

- Dissolve the appropriate amine (e.g., propargylamine) in a suitable solvent like tetrahydrofuran.
- Add an aqueous solution of a base, such as potassium carbonate, to the reaction mixture.
- Cool the mixture in an ice bath.
- Slowly add a solution of the acid chloride (e.g., acetyl chloride) dropwise to the cooled mixture.
- Allow the reaction to stir overnight and warm to room temperature.
- Extract the product with an organic solvent (e.g., chloroform).
- Wash the organic extracts with water, dilute acid, and saturated sodium bicarbonate solution.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure.
- Purify the resulting residue, typically by recrystallization or column chromatography.

Reactivity and Potential Applications

The reactivity of **N-methylprop-2-ynamide** is dictated by the ynamide functional group, which combines the electron-donating character of the nitrogen atom with the electrophilic nature of the alkyne. This unique electronic arrangement makes ynamides versatile intermediates in a variety of chemical transformations.

Cycloaddition Reactions

Ynamides are excellent partners in cycloaddition reactions, including [2+2], [4+2], and [3+2] cycloadditions. Their reactivity can be tuned by the substituents on the nitrogen and the alkyne.

The electron-rich nature of the alkyne in ynamides makes them good partners for electron-deficient dienes or dipolarophiles.[6]

Covalent Inhibitors

The terminal alkyne in **N-methylprop-2-ynamide** provides a potential "warhead" for covalent inhibition of biological targets.[6] Ynamides can act as electrophiles that form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active site of enzymes. This application is of significant interest in drug development.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of covalent inhibition by an ynamide.

Building Blocks in Organic Synthesis

Due to their versatile reactivity, ynamides are valuable building blocks for the synthesis of complex nitrogen-containing heterocycles and other functionalized molecules. They can undergo a wide range of transformations, including hydrofunctionalization, cycloisomerization, and cross-coupling reactions. The development of asymmetric reactions with ynamides has further expanded their utility in synthetic chemistry.[7]

Conclusion

N-methylprop-2-ynamide is a simple yet potentially powerful ynamide that holds promise as a versatile reagent in organic synthesis and as a scaffold for the development of novel bioactive molecules. While specific experimental data for this compound is limited, the well-documented chemistry of the ynamide functional group provides a strong foundation for exploring its properties and applications. Further research into the synthesis, characterization, and reactivity of **N-methylprop-2-ynamide** is warranted to fully unlock its potential for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. CAS 2682-32-8 | N-methylprop-2-ynamide - Synblock [synblock.com]
- 3. N-methylprop-2-ynamide 95% | CAS: 2682-32-8 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and chemical properties of "N-methylprop-2-ynamide"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2435152#cas-number-and-chemical-properties-of-n-methylprop-2-ynamide\]](https://www.benchchem.com/product/b2435152#cas-number-and-chemical-properties-of-n-methylprop-2-ynamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com